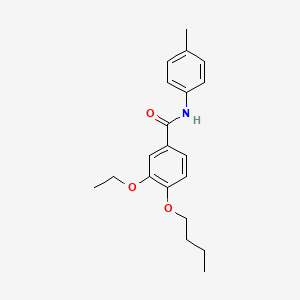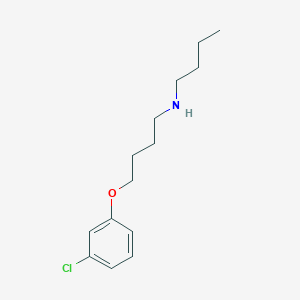![molecular formula C12H20N4O3 B4959833 5-({[3-(diethylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959833.png)
5-({[3-(diethylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({[3-(diethylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as DPA, is a synthetic compound that belongs to the class of pyrimidinetrione derivatives. DPA has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture.
Mécanisme D'action
The mechanism of action of DPA varies depending on its application. In medicinal chemistry, DPA has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. In biochemistry, DPA binds to metal ions and amino acids through coordination bonds, leading to changes in the fluorescence properties of DPA. In agriculture, DPA enhances plant growth and stress resistance by regulating the expression of genes involved in plant hormone signaling and stress response pathways.
Biochemical and Physiological Effects
DPA has been shown to exhibit various biochemical and physiological effects in different organisms. In mammals, DPA has been shown to induce apoptosis in cancer cells, inhibit viral replication, and enhance immune response. In plants, DPA has been shown to enhance photosynthesis, regulate plant hormone signaling, and increase stress tolerance. In bacteria and fungi, DPA has been shown to inhibit cell growth and induce cell death.
Avantages Et Limitations Des Expériences En Laboratoire
DPA has several advantages for lab experiments, including its high purity, stability, and reproducibility. DPA can be easily synthesized and purified, making it readily available for scientific research. However, DPA also has some limitations, such as its potential toxicity and limited solubility in water. Careful consideration should be taken when handling DPA, and appropriate safety measures should be implemented.
Orientations Futures
For DPA research include optimizing its applications in medicinal chemistry, biochemistry, and agriculture.
Méthodes De Synthèse
The synthesis of DPA involves the reaction between diethyl malonate and 3-dimethylaminopropylamine in the presence of acetic anhydride and triethylamine. The reaction leads to the formation of DPA, which can be purified through recrystallization or column chromatography. The yield of DPA can be increased by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratio.
Applications De Recherche Scientifique
DPA has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, DPA has been shown to exhibit antitumor, antiviral, and antimicrobial activities. DPA has also been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment. In biochemistry, DPA has been used as a fluorescent probe for the detection of metal ions and amino acids. In agriculture, DPA has been shown to enhance plant growth and resistance to biotic and abiotic stresses.
Propriétés
IUPAC Name |
5-[3-(diethylamino)propyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-3-16(4-2)7-5-6-13-8-9-10(17)14-12(19)15-11(9)18/h8H,3-7H2,1-2H3,(H3,14,15,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGCKFKFEUPFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN=CC1=C(NC(=O)NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(diethylamino)propyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B4959757.png)
![N-(4-methoxyphenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4959760.png)
![5-acetyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-thiophenecarboxamide](/img/structure/B4959770.png)
![3-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4959774.png)
![1,8-dibromo-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4959793.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959795.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959803.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylethanamine](/img/structure/B4959816.png)
![5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959823.png)
![8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4959845.png)

![ethyl {5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4959857.png)
![7-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4959859.png)